1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable alkylating agent under controlled conditions. One common method includes the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from 2-methylbutyl bromide in the presence of a catalyst such as magnesium. The reaction is carried out in an anhydrous solvent like diethyl ether at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Comparison: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is unique due to its specific structural features, such as the presence of a butanone moiety, which distinguishes it from other similar compoundsFor instance, the butanone group may confer different pharmacokinetic properties compared to the ethanol or isocyanate derivatives .
Properties
CAS No. |
90269-50-4 |
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Molecular Formula |
C13H12F6O |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-methylbutan-1-one |
InChI |
InChI=1S/C13H12F6O/c1-3-7(2)11(20)8-4-9(12(14,15)16)6-10(5-8)13(17,18)19/h4-7H,3H2,1-2H3 |
InChI Key |
ZOQOURJGEWOSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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